![molecular formula C31H44K2O18S2 B14180582 Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is derived from plants such as Atractylis gummifera and Xanthium species . This compound is known for its potent inhibitory effects on mitochondrial function, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium carboxyatractyloside involves the extraction of carboxyatractyloside from plant sources, followed by its conversion to the dipotassium salt form. The extraction process typically includes solid-phase extraction and high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) for purification .
Industrial Production Methods
the extraction and purification processes used in research settings can be scaled up for industrial purposes if needed .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium carboxyatractyloside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory properties.
Reduction: Reduction reactions can modify the glycosidic bonds, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce simpler glycosides .
Aplicaciones Científicas De Investigación
Dipotassium carboxyatractyloside has several scientific research applications, including:
Mecanismo De Acción
Dipotassium carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a crucial enzyme in the mitochondrial inner membrane. This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and subsequent cell death . The compound stabilizes the nucleoside binding site of the translocase, preventing the normal function of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Atractyloside: Another diterpene glycoside that also inhibits the ADP/ATP translocase but is less potent than dipotassium carboxyatractyloside.
Bongkrekic Acid: A compound with similar inhibitory effects on mitochondrial function but with a different chemical structure.
Uniqueness
Dipotassium carboxyatractyloside is unique due to its high potency and specificity in inhibiting the ADP/ATP translocase. Unlike atractyloside, its effects are not reversed by increasing the concentration of adenine nucleotides . This makes it a valuable tool in studying mitochondrial function and potential therapeutic applications .
Propiedades
Fórmula molecular |
C31H44K2O18S2 |
|---|---|
Peso molecular |
847.0 g/mol |
Nombre IUPAC |
dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


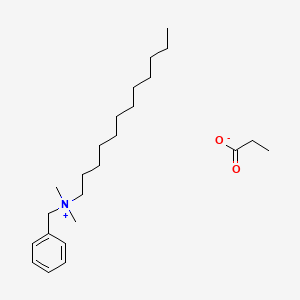
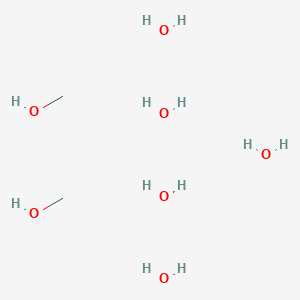
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
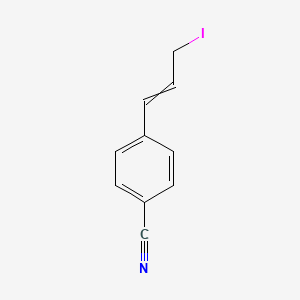
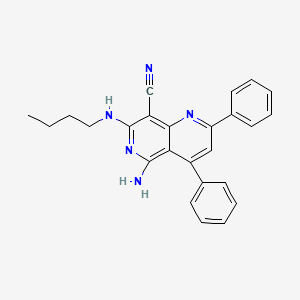
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
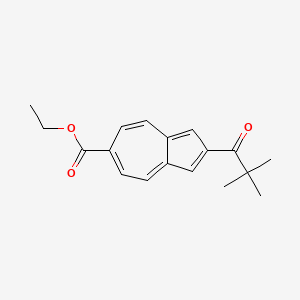


![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
